1-benzyl-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-BENZYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure that combines a benzyl group, a methylpropyl group, and a pyrrolidinone moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Methylpropyl Group: This step involves the alkylation of the benzodiazole core with an appropriate alkylating agent, such as an alkyl halide.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidinone ring, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Alkylating Agents: Alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols.
Scientific Research Applications
1-BENZYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving benzodiazole derivatives.
Chemical Research: The compound is used in the development of new synthetic methodologies and as a building block for the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, such as GABA receptors, to modulate their activity.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Modulating Signaling Pathways: It may affect various signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds such as benzimidazole and benzothiazole share structural similarities with 1-BENZYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE.
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and its derivatives also share structural features with the compound.
Uniqueness
1-BENZYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its combination of a benzyl group, a methylpropyl group, and a pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H25N3O |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-benzyl-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H25N3O/c1-16(2)13-25-20-11-7-6-10-19(20)23-22(25)18-12-21(26)24(15-18)14-17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3 |
InChI Key |
UIXMEILPPRHPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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